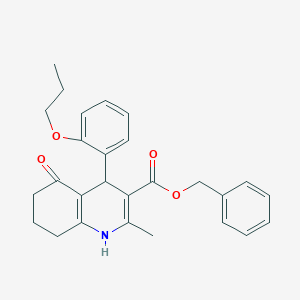
ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate, also known as EMD 638683, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 involves the inhibition of specific enzymes involved in cellular processes. In cancer cells, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 targets the enzyme thymidylate synthase, which is involved in DNA synthesis and cell proliferation. In Alzheimer's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 targets the enzyme beta-secretase, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 targets the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to inhibit DNA synthesis and cell proliferation, leading to cell death. In Alzheimer's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to reduce the accumulation of beta-amyloid plaques in the brain, leading to improved cognitive function. In Parkinson's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to protect dopaminergic neurons from oxidative stress, leading to improved motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular processes. Another advantage is its potential therapeutic applications in various diseases. However, one limitation of using ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the scientific research of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the optimization of its pharmacokinetic properties and the development of more effective drug delivery systems could improve its therapeutic potential.
Synthesemethoden
The synthesis of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 involves the reaction of 4-anilino-2-methylquinoline with ethyl oxoacetate in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain the final compound. This synthesis method has been optimized to produce high yields of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 with good purity.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In Alzheimer's disease research, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to reduce the accumulation of beta-amyloid plaques in the brain, a hallmark of the disease. In Parkinson's disease research, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to protect dopaminergic neurons from oxidative stress, a key factor in the development of the disease.
Eigenschaften
IUPAC Name |
ethyl 2-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-20(24)19(23)22-14(2)13-17(16-11-7-8-12-18(16)22)21-15-9-5-4-6-10-15/h4-12,14,17,21H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEGVMIPPNNWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](oxo)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5057567.png)
![2-[(3-amino-4-methoxyphenyl)sulfonyl]ethanol hydrochloride](/img/structure/B5057576.png)
![2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5057587.png)
![3-propoxy-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5057591.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5057601.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5057607.png)
![2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5057619.png)

![3-benzyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057630.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5057643.png)
![2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5057655.png)
![N-[1-methyl-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5057666.png)